1-sulfanylbutan-2-ol
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Overview
Description
1-sulfanylbutan-2-ol: is an organic compound with the molecular formula C4H10OS . It is a secondary alcohol with a thiol group attached to the second carbon atom. This compound is known for its distinct odor and is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-sulfanylbutan-2-ol can be synthesized through several methods. One common method involves the reaction of butan-2-ol with hydrogen sulfide in the presence of a catalyst. Another method involves the nucleophilic substitution of 2-bromobutane with thiourea , followed by hydrolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of butan-2-one in the presence of hydrogen sulfide . This method is preferred due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: 1-sulfanylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form .
Reduction: It can be reduced to form .
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Reagents like and are commonly used.
Major Products Formed:
Oxidation: Butane-2-sulfonic acid.
Reduction: Butane-2-thiol.
Substitution: Various alkylated derivatives.
Scientific Research Applications
1-sulfanylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein structures.
Industry: It is used in the production of flavors and fragrances due to its distinct odor.
Mechanism of Action
The mechanism of action of 1-sulfanylbutan-2-ol involves its interaction with various molecular targets. The thiol group in the compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
Butan-2-ol: Similar in structure but lacks the thiol group.
Butane-2-thiol: Similar but lacks the hydroxyl group.
Butane-2-sulfonic acid: An oxidized form of 1-sulfanylbutan-2-ol.
Uniqueness: this compound is unique due to the presence of both a hydroxyl and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
25807-94-7 |
---|---|
Molecular Formula |
C4H10OS |
Molecular Weight |
106.19 g/mol |
IUPAC Name |
1-sulfanylbutan-2-ol |
InChI |
InChI=1S/C4H10OS/c1-2-4(5)3-6/h4-6H,2-3H2,1H3 |
InChI Key |
KUODZPPJVMDYTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CS)O |
Purity |
95 |
Origin of Product |
United States |
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